molecular formula C17H14N2O4 B2658700 N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide CAS No. 683235-25-8

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide

Cat. No. B2658700
CAS RN: 683235-25-8
M. Wt: 310.309
InChI Key: ZPAZPCGPDIOKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide, commonly known as DEBIO-0932, is a synthetic small molecule that has been developed as an inhibitor of the protein kinase IKKβ. The compound has shown promising results in preclinical studies as a potential treatment for various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Chemodivergent Annulations and C-H Activation

Research by Xu et al. (2018) on Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation illustrates the potential for N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide in facilitating diverse chemical transformations. This study highlights the efficiency of utilizing metal-catalyzed reactions for complex organic synthesis, which could be applicable to the synthesis and functionalization of N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide for developing new chemical entities or materials (Xu et al., 2018).

Sigma-2 Receptor Probes

Research on sigma-2 receptor probes by Xu et al. (2005) demonstrates the significance of benzamide derivatives in the development of novel diagnostic and therapeutic agents. Given the structural resemblance, N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide could serve as a scaffold for designing sigma receptor ligands, potentially contributing to the understanding and treatment of neurological diseases (Xu et al., 2005).

Antimicrobial Activity

The synthesis and evaluation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives by Patel and Dhameliya (2010) for their antibacterial and antifungal activities suggest a promising avenue for N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide in antimicrobial research. Such compounds could be explored for their efficacy against a range of microbial pathogens, contributing to the development of new antibiotics or antiseptics (Patel & Dhameliya, 2010).

AChE Inhibition and Alzheimer's Disease

Andrade-Jorge et al. (2018) investigated the inhibition of acetylcholinesterase (AChE) by dioxoisoindoline derivatives, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's. Given its structural similarity, N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide could be explored for AChE inhibitory activity, offering a novel approach to Alzheimer's therapy (Andrade-Jorge et al., 2018).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAZPCGPDIOKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide

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